molecular formula C12H8BrNO3 B7849178 1-(4-Bromophenyl)-2-oxopyridine-3-carboxylic acid

1-(4-Bromophenyl)-2-oxopyridine-3-carboxylic acid

Cat. No.: B7849178
M. Wt: 294.10 g/mol
InChI Key: LTVQDBQFUUNCHE-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-oxopyridine-3-carboxylic acid is a chemical compound characterized by a bromophenyl group attached to a pyridine ring with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-2-oxopyridine-3-carboxylic acid can be synthesized through several methods, including:

  • Condensation Reactions: One common method involves the condensation of 4-bromobenzaldehyde with malonic acid in the presence of pyridine.

  • Oxidation Reactions: Another approach is the oxidation of 1-(4-bromophenyl)pyridine-2-carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving high temperatures and pressures to ensure efficient synthesis. The choice of reagents and solvents is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide are commonly used oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

1-(4-Bromophenyl)-2-oxopyridine-3-carboxylic acid has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic properties and potential use in drug development.

  • Industry: Employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2-oxopyridine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

1-(4-Bromophenyl)-2-oxopyridine-3-carboxylic acid is unique due to its specific structural features. Similar compounds include:

  • 1-(4-Bromophenyl)pyridine-2-carboxylic acid: Similar structure but lacks the oxo group.

  • 2-Oxopyridine-3-carboxylic acid derivatives: Variants with different substituents on the pyridine ring.

Properties

IUPAC Name

1-(4-bromophenyl)-2-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-8-3-5-9(6-4-8)14-7-1-2-10(11(14)15)12(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVQDBQFUUNCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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